molecular formula C6H2Cl3N3 B15250227 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine

2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B15250227
M. Wt: 222.5 g/mol
InChI Key: SGMYIVGFXCNSAA-UHFFFAOYSA-N
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Description

2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of chlorine atoms at positions 2, 6, and 7 enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

2,6,7-trichloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H2Cl3N3/c7-2-1-10-5-4(3(2)8)11-6(9)12-5/h1H,(H,10,11,12)

InChI Key

SGMYIVGFXCNSAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)N=C(N2)Cl)Cl)Cl

Origin of Product

United States

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